tert-Butyl (4-amino-2-fluorophenyl)carbamate

Beschreibung

The exact mass of the compound tert-Butyl (4-amino-2-fluorophenyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (4-amino-2-fluorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-amino-2-fluorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-amino-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYYPBQKOOBWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627720 | |

| Record name | tert-Butyl (4-amino-2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220913-43-9 | |

| Record name | tert-Butyl (4-amino-2-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220913-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to tert-Butyl (4-amino-2-fluorophenyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl (4-amino-2-fluorophenyl)carbamate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the compound's structure, properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics.

Introduction: The Strategic Importance of tert-Butyl (4-amino-2-fluorophenyl)carbamate

In the landscape of contemporary drug discovery, the strategic design and synthesis of small molecule inhibitors are paramount. Fluorinated aromatic compounds, in particular, have garnered significant attention due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered acidity of neighboring functional groups. tert-Butyl (4-amino-2-fluorophenyl)carbamate has emerged as a pivotal intermediate, primarily owing to its trifunctional nature: a nucleophilic primary amine, a Boc-protected secondary amine, and a strategically positioned fluorine atom on a phenyl ring.

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of one of the amino functionalities, allowing for selective reaction at the other amino group. This differential reactivity is a cornerstone of its utility, enabling chemists to meticulously construct complex molecular architectures. The presence of the fluorine atom ortho to the carbamate introduces specific electronic and steric influences that can be exploited to fine-tune the biological activity and pharmacokinetic profile of a final drug candidate. This guide will elucidate the fundamental aspects of this valuable compound, providing both theoretical understanding and practical insights.

Molecular Structure and Physicochemical Properties

The structural attributes of tert-Butyl (4-amino-2-fluorophenyl)carbamate are central to its chemical behavior and utility.

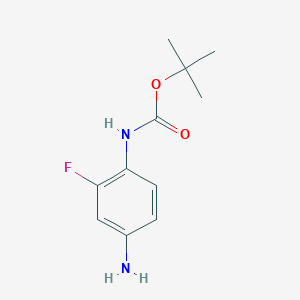

Caption: Chemical structure of tert-Butyl (4-amino-2-fluorophenyl)carbamate.

Table 1: Physicochemical Properties of tert-Butyl (4-amino-2-fluorophenyl)carbamate

| Property | Value | Source |

| CAS Number | 220913-43-9 | [1] |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| IUPAC Name | tert-butyl N-(4-amino-2-fluorophenyl)carbamate | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

| XLogP3 | 2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl (4-amino-2-fluorophenyl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient synthetic route commences from the commercially available 2-fluoro-4-nitroaniline.

Caption: Synthetic workflow for tert-Butyl (4-amino-2-fluorophenyl)carbamate.

Step 1: Reduction of 2-Fluoro-4-nitroaniline

The initial step involves the reduction of the nitro group of 2-fluoro-4-nitroaniline to a primary amine, yielding 4-fluoro-1,2-phenylenediamine.

Protocol:

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-fluoro-4-nitroaniline in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1,2-phenylenediamine, which can be used in the next step with or without further purification.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of solvent is crucial for substrate solubility and catalyst activity.

Step 2: Selective Boc Protection

The subsequent step is the selective protection of one of the amino groups of 4-fluoro-1,2-phenylenediamine with a tert-butyloxycarbonyl (Boc) group. The amine ortho to the fluorine atom is sterically hindered and less nucleophilic, leading to preferential protection of the amine at the 4-position.

Protocol:

-

Reaction Setup: Dissolve the 4-fluoro-1,2-phenylenediamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The stoichiometry should be carefully controlled (typically 1.0-1.2 equivalents) to favor mono-protection.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is generally complete within a few hours.

-

Monitoring: Monitor the formation of the product and the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired tert-Butyl (4-amino-2-fluorophenyl)carbamate.

Causality: The steric and electronic differences between the two amino groups in 4-fluoro-1,2-phenylenediamine allow for regioselective mono-Boc protection under controlled conditions.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[2] - A broad singlet for the NH proton of the carbamate. - A broad singlet for the NH₂ protons of the primary amine. - Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm, with coupling patterns influenced by the fluorine atom. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group. - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.[2] - A signal around 153 ppm for the carbonyl carbon of the carbamate.[2] - Aromatic carbon signals between 110-150 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the primary amine and the carbamate in the range of 3200-3500 cm⁻¹. - C=O stretching of the carbamate around 1700 cm⁻¹. - C-N stretching and N-H bending vibrations in the fingerprint region. |

| Mass Spectrometry | - Expected [M+H]⁺ peak at m/z 227.12. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary and most significant application of tert-Butyl (4-amino-2-fluorophenyl)carbamate is as a crucial intermediate in the synthesis of kinase inhibitors, particularly for targeting mutations in the Epidermal Growth Factor Receptor (EGFR).

Role in the Synthesis of Osimertinib (AZD9291) Analogues

Osimertinib (AZD9291) is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that is highly effective against both the sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[3][4] The synthesis of Osimertinib and its analogues often utilizes building blocks derived from tert-Butyl (4-amino-2-fluorophenyl)carbamate.

Caption: Generalized synthetic scheme for Osimertinib analogues.

In this synthetic strategy, the primary amine of tert-Butyl (4-amino-2-fluorophenyl)carbamate is reacted with a functionalized pyrimidine core. Following this coupling, the Boc protecting group is removed under acidic conditions to reveal the second amino group. This newly liberated amine is then typically acylated with acryloyl chloride to install the Michael acceptor warhead, which is crucial for the irreversible binding to the target cysteine residue in the EGFR active site. The fluorine atom at the 2-position of the phenyl ring can play a significant role in modulating the binding affinity and selectivity of the final inhibitor.

Safety and Handling

tert-Butyl (4-amino-2-fluorophenyl)carbamate is harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

tert-Butyl (4-amino-2-fluorophenyl)carbamate is a strategically important building block in medicinal chemistry. Its unique combination of a Boc-protected amine, a free primary amine, and a fluorine substituent on an aromatic ring provides a versatile platform for the synthesis of complex, biologically active molecules. Its role as a key intermediate in the development of third-generation EGFR inhibitors like Osimertinib highlights its significance in the ongoing quest for more effective and selective cancer therapies. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers and drug development professionals working with this valuable compound.

References

-

PubChem. Compound Summary for CID 22714997, tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

- Supporting Information for a relevant publication providing spectroscopic data for similar compounds.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate.

-

PubChem. Compound Summary for CID 22714997, tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) Carbamate. [Link]

Sources

- 1. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

A Comprehensive Technical Guide to tert-Butyl (4-amino-2-fluorophenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. Among these, tert-butyl (4-amino-2-fluorophenyl)carbamate has emerged as a critical intermediate, particularly in the development of targeted cancer therapies. Its unique structural features—a Boc-protected aniline for selective reactivity and a fluorine substituent for modulating physicochemical and pharmacological properties—make it an invaluable tool for drug discovery programs. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical application, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

Chemical Identity and Properties

tert-Butyl (4-amino-2-fluorophenyl)carbamate is a monofluorinated aromatic carbamate. The presence of both a free amine and a carbamate-protected amine on the same phenyl ring allows for regioselective chemical transformations, a crucial aspect in multi-step organic synthesis.

CAS Number: 220913-43-9[1]

Molecular Formula: C₁₁H₁₅FN₂O₂[1]

Molecular Weight: 226.25 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is essential for its effective use in subsequent reactions. The data presented below, compiled from authoritative chemical databases, provides a quantitative overview of tert-butyl (4-amino-2-fluorophenyl)carbamate.

| Property | Value | Source |

| Molecular Weight | 226.25 g/mol | PubChem[1] |

| XLogP3 | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

Note: Some properties are computationally derived and should be considered as estimates. Experimental verification is recommended.

Structural Elucidation

The structural arrangement of tert-butyl (4-amino-2-fluorophenyl)carbamate is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the amino functionalities, preventing its participation in reactions where the other, unprotected amino group is the intended site of modification. The fluorine atom at the 2-position influences the electron density of the aromatic ring and can impact the binding affinity of the final drug molecule with its biological target.

Figure 1: 2D structure of tert-Butyl (4-amino-2-fluorophenyl)carbamate.

Synthesis and Purification

The synthesis of tert-butyl (4-amino-2-fluorophenyl)carbamate is most commonly achieved through the selective mono-N-Boc protection of 2-fluoro-1,4-phenylenediamine. The key to a successful synthesis lies in controlling the stoichiometry of the Boc-protection reagent to favor the formation of the mono-protected product over the di-protected byproduct. The difference in nucleophilicity between the two amino groups, influenced by the electronic effects of the fluorine atom, can also contribute to the selectivity of the reaction.

Synthetic Workflow

The general strategy involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent. The choice of solvent and reaction conditions can influence the yield and purity of the product.

Figure 2: General synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the mono-Boc protection of a phenylenediamine and can be adapted for the synthesis of tert-butyl (4-amino-2-fluorophenyl)carbamate. This protocol is based on established methods for the selective protection of diamines[2].

Materials:

-

2-Fluoro-1,4-phenylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-1,4-phenylenediamine (1.0 equivalent) in anhydrous THF.

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in THF dropwise at room temperature. The slow addition is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within a few hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl (4-amino-2-fluorophenyl)carbamate as a solid.

Self-Validation: The success of this protocol is validated at each step. The reaction progress is monitored by TLC to ensure complete consumption of the starting material and to assess the formation of the desired product versus byproducts. The purification by column chromatography allows for the isolation of the target compound in high purity, which can be confirmed by analytical techniques such as NMR and mass spectrometry.

Applications in Medicinal Chemistry

tert-Butyl (4-amino-2-fluorophenyl)carbamate is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors. The strategic placement of the fluorine atom and the differentially protected amino groups allows for the construction of complex heterocyclic systems that are common motifs in this class of drugs.

Role in the Synthesis of Osimertinib (AZD9291)

A prominent example of the application of tert-butyl (4-amino-2-fluorophenyl)carbamate is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is used for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations[3][4][5].

In the synthesis of Osimertinib, the free amino group of tert-butyl (4-amino-2-fluorophenyl)carbamate is typically reacted with a pyrimidine derivative to form the core structure of the drug. The Boc-protected amino group remains unreactive during this coupling step and is deprotected at a later stage to allow for further functionalization.

Figure 3: Simplified schematic of the role of the title compound in Osimertinib synthesis.

Importance of the Fluoro Substituent

The fluorine atom in tert-butyl (4-amino-2-fluorophenyl)carbamate plays a multifaceted role in the properties of the final drug molecule. In the context of kinase inhibitors, fluorine substitution can:

-

Enhance Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions.

-

Improve Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

-

Modulate Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can in turn affect its solubility, permeability, and oral bioavailability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (4-amino-2-fluorophenyl)carbamate.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed[1].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (4-amino-2-fluorophenyl)carbamate is a strategically designed synthetic intermediate that has proven its value in the field of medicinal chemistry, most notably in the development of targeted cancer therapies. Its unique combination of a selectively protected diamine and a fluorine-substituted aromatic ring provides chemists with a versatile platform for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the pursuit of novel therapeutics.

References

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press.[Link]

-

Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU.[Link]

Sources

- 1. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 3. CN111675660A - A kind of preparation method of synthesizing Palbociclib intermediate and method for synthesizing Palbociclib - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

N1-Boc-2-fluorobenzene-1,4-diamine synthesis

Strategic Synthesis of -Boc-2-fluorobenzene-1,4-diamine: A Regiocontrolled Approach

Executive Summary

Target Molecule:

Retrosynthetic Analysis & Route Selection

The Regioselectivity Problem

Direct mono-protection of 2-fluorobenzene-1,4-diamine is fraught with risk. The fluorine atom at the C2 position inductively withdraws electron density from the C1 amine (ortho), making it less nucleophilic than the C4 amine (meta). Consequently, direct reaction with Boc anhydride (

The Solution: Nitro-Amine Orthogonality

To guarantee the

-

Protection: Install the Boc group on the sole available amine of 2-fluoro-4-nitroaniline .

-

Reduction: Chemoselective reduction of the nitro group to reveal the C4 amine.

Figure 1: Retrosynthetic logic relying on oxidation state differentiation to ensure regiocontrol.

Detailed Experimental Protocol

Step 1: Boc-Protection of 2-Fluoro-4-nitroaniline

Anilines with electron-withdrawing groups (like nitro and fluoro) are poor nucleophiles. Standard conditions often fail or proceed sluggishly. The addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst is critical to drive this reaction to completion.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 2-Fluoro-4-nitroaniline | Substrate | 1.0 | Limiting reagent |

| Di-tert-butyl dicarbonate ( | Protecting Group | 1.2 - 1.5 | Excess ensures conversion |

| Triethylamine ( | Base | 2.0 | Neutralizes acidic byproducts |

| DMAP | Catalyst | 0.1 - 0.2 | Crucial for electron-deficient anilines |

| DCM or THF | Solvent | - | Anhydrous preferred |

Procedure

-

Setup: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-fluoro-4-nitroaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Addition: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv). Stir for 10 minutes at room temperature.

-

Reaction: Add

(1.2 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DCM).-

Note: Gas evolution (

) may occur.

-

-

Monitoring: Stir at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (yellow spot) should disappear, replaced by a less polar UV-active spot.

-

Troubleshooting: If conversion is incomplete after 16h, add 0.5 equiv

and heat to reflux (40°C) for 4 hours.

-

-

Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP/TEA), Sat.

, and Brine.[1][2] Dry over -

Purification: Recrystallization from Hexane/EtOAc is often sufficient. If not, flash chromatography (0-20% EtOAc in Hexane).

-

Yield Expectation: 85–95%

-

Product: tert-butyl (2-fluoro-4-nitrophenyl)carbamate.[3]

-

Step 2: Chemoselective Nitro Reduction

Critical Decision Point: You must reduce the nitro group without removing the Boc group (acid-sensitive) or the Fluorine atom (labile under forcing hydrogenation).

-

Method A (Recommended): Iron/Ammonium Chloride (

). Mild, reliable, and zero risk of defluorination. -

Method B (Alternative): Hydrogenation (

, Pd/C). Faster, but requires careful monitoring to prevent defluorination.

Protocol: Iron-Mediated Reduction (

)

This method is robust and tolerates the Boc group perfectly.

| Reagent | Role | Equiv. | Notes |

| Nitro Intermediate | Substrate | 1.0 | From Step 1 |

| Iron Powder (Fe) | Reductant | 5.0 | Use fine powder (<325 mesh) |

| Ammonium Chloride ( | Electrolyte/Acid | 5.0 | - |

| Ethanol / Water (4:1) | Solvent | - | Protic solvent required |

-

Setup: Dissolve the nitro intermediate (1.0 equiv) in Ethanol/Water (4:1 ratio, 0.1 M).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

-

Reaction: Heat the slurry to reflux (70–80°C) with vigorous stirring.

-

Monitoring: Monitor by TLC (DCM/MeOH 95:5). The nitro compound (less polar) will convert to the amine (more polar, often fluorescent). Reaction time: 2–4 hours.

-

Workup:

-

Cool to room temperature.[7]

-

Filter the mixture through a Celite pad to remove iron sludge. Wash the pad copiously with EtOAc or MeOH.

-

Concentrate the filtrate to remove Ethanol.

-

Dilute the aqueous residue with EtOAc and water. Extract with EtOAc (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.[1]

-

-

Purification: The crude product is often pure enough. If necessary, flash chromatography (Hexane/EtOAc 2:1 to 1:1).

-

Yield Expectation: 80–90%

-

Final Product: tert-butyl (4-amino-2-fluorophenyl)carbamate.[8]

-

Process Safety & Critical Control Points

Thermal Hazards

-

Nitro Compounds: While 2-fluoro-4-nitroaniline is stable, nitroaromatics can decompose exothermically. Do not distill the nitro intermediate at high temperatures.

-

Iron Waste: The iron filter cake can be pyrophoric if dried completely in air. Keep the Celite pad wet and dispose of it in a dedicated solid waste container.

Impurity Profile

-

Bis-Boc Formation: In Step 1, using excessive

(>2.0 equiv) and DMAP can lead to the imide ( -

Defluorination: If using Method B (Pd/C), trace defluorinated byproduct (N-Boc-1,4-phenylenediamine) may form. This is inseparable by standard chromatography. Use Method A (Fe/NH4Cl) to eliminate this risk.

Analytical Validation

To validate the synthesis, confirm the following spectral characteristics:

-

1H NMR (DMSO-d6 or CDCl3):

-

Boc Group: Strong singlet (~9H) at

1.5 ppm. -

Carbamate NH: Broad singlet at

8.5–9.0 ppm (deshielded by F-ortho effect). -

Aniline NH2: Broad singlet at

4.0–5.0 ppm (integrates to 2H, exchangeable with D2O). -

Aromatic Region: Three distinct protons. Look for splitting patterns characteristic of 1,2,4-substitution with F-coupling (

).

-

-

19F NMR:

-

Single peak around

-120 to -130 ppm. Absence of this peak indicates defluorination.

-

Reaction Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

References

-

Compound Identification: National Center for Biotechnology Information. (2025).[9][8] PubChem Compound Summary for CID 22714997, tert-Butyl (4-amino-2-fluorophenyl)carbamate. Retrieved from [Link]

-

Analogous Synthesis (Methoxy Derivative): Zhang, J., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate. Atlantis Press. Retrieved from [Link]

-

General Mono-Boc Protection Logic: Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Retrieved from [Link]

- Boc Protection of Anilines: Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.

- Nitro Reduction Methodology: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. (Basis for mild reduction protocols).

Sources

- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 4. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

- 5. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. bioorg.org [bioorg.org]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of tert-Butyl (4-amino-2-fluorophenyl)carbamate

[1][2][3][4][5]

CAS: 220913-43-9 | Formula: C₁₁H₁₅FN₂O₂ | MW: 226.25 g/mol Synonyms: N-Boc-2-fluoro-1,4-phenylenediamine; N-(4-Amino-2-fluorophenyl)carbamic acid tert-butyl ester.[1][2][][4][][6]

Executive Summary & Chemical Context

tert-Butyl (4-amino-2-fluorophenyl)carbamate is a critical intermediate in the synthesis of covalent kinase inhibitors.[1][2][][4][] Its structure features a lipophilic tert-butoxycarbonyl (Boc) protecting group at the N1 position and a free primary amine at the C4 position, modulated by an electron-withdrawing fluorine atom at C2.[1][2][][4][]

Solubility Behavior: The compound exhibits "Janus-faced" solubility.[1][2][][4][] The Boc group and fluorinated aromatic ring confer significant lipophilicity, making it soluble in organic solvents (DCM, EtOAc), while the free amine and carbamate N-H provide hydrogen-bonding handles for polar protic solvents (EtOH, MeOH).[1][2][][] It is practically insoluble in water, a property leveraged for aqueous workups.[1][2][][][7]

Solubility Profile

The following data synthesizes field observations regarding the dissolution behavior of N-Boc-phenylenediamines.

Quantitative Solubility Estimates

Note: Values are estimated based on structural analogs and standard process chemistry concentrations.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Application Context |

| Polar Aprotic | DMSO | Very High | >100 mg/mL | Stock solutions for bioassays; NMR analysis.[1][2][][4][] |

| Polar Aprotic | DMF | High | >80 mg/mL | Reaction solvent for nucleophilic substitutions.[1][2][][4][] |

| Chlorinated | DCM | High | >100 mg/mL | Primary extraction solvent; chromatography loading.[1][2][][4][] |

| Esters | Ethyl Acetate | Good | 50–80 mg/mL | Standard solvent for liquid-liquid extraction.[1][2][][4] |

| Alcohols | Methanol | Moderate/High | 40–60 mg/mL | Used in reduction steps (e.g., Pd/C hydrogenation).[1][2][][4][] |

| Alcohols | Ethanol | Moderate | 30–50 mg/mL | Preferred solvent for recrystallization (often with water).[1][2][][4][] |

| Alkanes | Hexanes | Low/Insoluble | <1 mg/mL | Antisolvent for precipitation/crystallization.[2][][4][] |

| Aqueous | Water | Insoluble | <0.1 mg/mL | Used to wash away salts/impurities during workup.[2][][4][] |

Mechanistic Insight

The solubility is governed by the competition between the hydrophobic tert-butyl moiety and the polar carbamate/amine functionalities .[1][2][][]

-

In Chlorinated Solvents: The London dispersion forces of the Boc group dominate, facilitating high solubility in Dichloromethane (DCM).[1][2][][]

-

In Alcohols: The N-H of the carbamate and the -NH₂ group act as Hydrogen Bond Donors (HBD), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), allowing solvation in MeOH/EtOH.[1][2][][]

-

The Fluorine Effect: The C2-Fluorine atom increases the acidity of the adjacent N-H and reduces the basicity of the C4-amine slightly, but primarily it enhances lipophilicity compared to the non-fluorinated analog.[1][2][][]

Experimental Protocols

Protocol A: Rapid Solubility Determination (Shake-Flask)

Use this protocol to validate solvent suitability for specific batches.[1][2][][4][]

-

Preparation: Weigh 10 mg of the compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent.

-

Agitation: Vortex for 30 seconds.

-

Visual Check:

-

Calculation:

[1][2][4][]

Protocol B: Purification via Recrystallization

Since this compound is often the product of a nitro-reduction, it may contain trace catalyst or unreacted starting material.[1][2][][4] This protocol utilizes the Ethanol/Water antisolvent system.[1][2][][4][]

-

Dissolution: Dissolve crude solid in Ethanol (EtOH) at 60°C. Use the minimum volume required to achieve saturation (approx. 20 mL per gram).[1][2][]

-

Filtration (Hot): If insoluble particles (e.g., Pd/C) are present, filter the hot solution through a Celite pad.[1][2][][]

-

Antisolvent Addition: While stirring the hot filtrate, slowly add warm Water dropwise until a faint, persistent turbidity appears.[1][2][][]

-

Nucleation: Remove heat and allow the solution to cool to room temperature slowly (over 2 hours).

-

Crystallization: Cool further to 0–4°C in an ice bath for 1 hour.

-

Collection: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold 20% EtOH/Water.[1][2][][]

-

Drying: Dry under high vacuum (<5 mbar) at 40°C for 12 hours.

Workflow Visualization

Solubility & Purification Logic

The following diagram illustrates the decision matrix for handling the compound based on its solubility properties.

Caption: Operational workflow for selecting solvents during reaction, extraction, and purification phases.

Structural Impact on Solubility

This diagram details how specific functional groups on the molecule dictate solvent interaction.[1][2][][]

Caption: Mechanistic mapping of functional groups to solvent compatibility.[1][2][][4][]

References

-

PubChem. (n.d.).[1][2][][6] tert-Butyl N-(4-amino-2-fluorophenyl)carbamate (CAS 220913-43-9).[1][2][][4][][6] National Library of Medicine.[1][2][][] Retrieved February 2, 2026, from [Link]

-

Zhao, B., et al. (2017).[1][2][][] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate. Advances in Computer Science Research (EMCM 2016). Retrieved February 2, 2026, from [Link](Note: Describes synthesis/purification of structurally similar N-Boc-anilines for AZD9291).[1][2][][4][]

-

Organic Syntheses. (2011). Synthesis of N-Boc-protected Intermediates. Org. Synth. 2011, 88, 224-237.[1][2][][4] Retrieved February 2, 2026, from [Link][1][2][][4][]

Sources

- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 4. [2-(4-Aminophenyl)-ethyl]-carbamic acid tert-butyl ester | C13H20 N2 O2 - BuyersGuideChem [buyersguidechem.com]

- 6. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-tert-Butyl-2-fluoroaniline | 129373-04-2 [smolecule.com]

An In-depth Technical Guide to tert-Butyl (4-amino-2-fluorophenyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (4-amino-2-fluorophenyl)carbamate, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide detailed protocols for its synthesis and characterization, and explore its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers at the bench and professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of Fluorinated Carbamates in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Similarly, the carbamate functional group, specifically the tert-butoxycarbonyl (Boc) protecting group, is of paramount importance in multi-step organic synthesis, offering robust protection of amine functionalities under a wide range of reaction conditions, with the advantage of facile removal under acidic conditions.[1][2] The compound tert-butyl (4-amino-2-fluorophenyl)carbamate synergistically combines these features, making it a highly valuable intermediate in the synthesis of complex, biologically active molecules. Its structure, featuring a fluorinated phenylenediamine core with one amine protected as a Boc-carbamate, allows for selective chemical transformations at the unprotected amino group, a crucial feature in the construction of targeted covalent inhibitors and other sophisticated pharmaceutical agents.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in subsequent reactions and for the purification of its products.

Melting Point Analysis

Table 1: Physicochemical Data for tert-Butyl (4-amino-2-fluorophenyl)carbamate and a Related Isomer

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| tert-Butyl (4-amino-2-fluorophenyl)carbamate | 220913-43-9 | C₁₁H₁₅FN₂O₂ | 226.25 | Not Reported |

| tert-Butyl (4-aminophenyl)carbamate | 71026-66-9 | C₁₁H₁₆N₂O₂ | 208.26 | 112-116 |

Experimental Protocol for Melting Point Determination

The melting point of a synthesized batch of tert-butyl (4-amino-2-fluorophenyl)carbamate should be determined experimentally to establish its purity. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the crystalline solid is completely dry.[3] If necessary, gently crush a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate. Allow the apparatus to cool before proceeding with a more accurate determination.

-

For an accurate measurement, heat the sample at a rate of 1-2 °C per minute when approaching the expected melting point.[4]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

-

-

Repeatability: For accuracy, it is advisable to perform the measurement in duplicate or triplicate with fresh samples.

Synthesis of tert-Butyl (4-amino-2-fluorophenyl)carbamate

The synthesis of tert-butyl (4-amino-2-fluorophenyl)carbamate typically involves the selective protection of one amino group of a fluorinated phenylenediamine precursor. The following is a representative synthetic protocol.

Synthetic Scheme

Sources

Technical Guide: The Role of tert-Butyl (4-amino-2-fluorophenyl)carbamate in Medicinal Chemistry

The following technical guide details the role, synthesis, and application of tert-Butyl (4-amino-2-fluorophenyl)carbamate in medicinal chemistry.

Executive Summary

tert-Butyl (4-amino-2-fluorophenyl)carbamate (CAS: 220913-43-9) is a specialized "linchpin" intermediate used extensively in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and histone deacetylase (HDAC) inhibitors. Its value lies in its asymmetric functionalization potential : it presents a benzene ring with two chemically distinct amino groups—one protected (Boc) and one free—modulated by an ortho-fluorine atom.

This scaffold solves a critical problem in medicinal chemistry: regioselective construction of 1,2,4-trisubstituted benzenes . By masking the C1-amine with a tert-butoxycarbonyl (Boc) group, chemists can derivatize the C4-amine with high specificity before exposing the C1-amine for subsequent transformations. The C2-fluorine atom is not merely a bystander; it exerts profound electronic and conformational control, often improving metabolic stability and binding affinity in the final drug candidate.

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of a 1,4-phenylenediamine core with two critical modifications:

-

Orthogonal Protection: The N1 position is capped with a Boc group, rendering it inert to nucleophilic attack and basic conditions.

-

Fluorine Modulation: A fluorine atom at the C2 position (ortho to the Boc-amine) introduces a strong inductive effect (

).

| Property | Value | Relevance |

| CAS Number | 220913-43-9 | Unique Identifier |

| Formula | C | -- |

| Molecular Weight | 226.25 g/mol | Fragment-based drug design compliant |

| ClogP | ~1.9 - 2.1 | Lipophilicity suitable for intracellular targets |

| pKa (C4-NH2) | ~3.5 - 4.0 | Reduced basicity due to F-inductive effect (vs. aniline pKa ~4.[1][2][3]6) |

The "Fluorine Effect" in SAR

The C2-fluorine serves three pivotal roles in Structure-Activity Relationship (SAR) optimization:

-

Conformational Locking: The fluorine atom can form an intramolecular hydrogen bond (IMHB) with the amide proton of the C1-carbamate (or subsequent amide), locking the molecule into a planar conformation favored by many kinase active sites.

-

Metabolic Blockade: The C2 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this pathway, extending the half-life (

) of the drug. -

Electronic Tuning: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, reducing the propensity for oxidation of the free amine.

Synthetic Utility & Workflow

The primary utility of this compound is to serve as a branch point in divergent synthesis. The workflow typically involves reacting the free C4-amine first, followed by Boc-deprotection to react the C1-amine.

Synthesis of the Intermediate

The most robust route proceeds via the selective reduction of tert-butyl (2-fluoro-4-nitrophenyl)carbamate. This avoids the selectivity issues inherent in trying to mono-protect the diamine directly.

Figure 1: High-fidelity synthesis of the target scaffold from commercially available starting materials.

Divergent Application Pathways

Once synthesized, the scaffold can be directed toward two major drug classes:

-

HDAC Inhibitors (Benzamide Class): The C4-amine is coupled to a "Cap" group (often a heteroaromatic acid), and the C1-amine (after deprotection) becomes the Zinc-Binding Group (ZBG) precursor.

-

Kinase Inhibitors: The C4-amine reacts with a kinase hinge-binding motif (e.g., a pyrimidine or quinazoline), utilizing the fluorine to tune the electronics of the core phenyl ring.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (4-amino-2-fluorophenyl)carbamate

Reference Grounding: Adapted from standard nitro-reduction protocols [1, 2].

Reagents:

-

2-Fluoro-4-nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc

O) (1.2 eq) -

DMAP (0.1 eq), Et

N (1.5 eq) -

Pd/C (10% w/w), H

gas (balloon)

Step-by-Step:

-

Protection: Dissolve 2-fluoro-4-nitroaniline in anhydrous THF. Add DMAP and Et

N. Cool to 0°C. Dropwise add Boc-

Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The starting aniline spot should disappear.

-

Workup: Concentrate, dilute with EtOAc, wash with 1M HCl (to remove DMAP/Et3N) and Brine. Dry over Na

SO

-

-

Reduction: Dissolve the crude Boc-nitro intermediate in MeOH. Under N

, carefully add 10% Pd/C (10 wt% of substrate). Purge with H-

Safety: Pd/C is pyrophoric. Keep wet with solvent.

-

Validation: The yellow color of the nitro compound will fade to colorless/light brown.

-

-

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Yield: Typically 85-95% as an off-white solid.

-

Characterization: ^1H NMR (DMSO-d

) should show a distinct Boc singlet (~1.5 ppm) and a broad NH

-

Protocol B: Regioselective Coupling (Amide Formation)

Application: Coupling the C4-amine to a carboxylic acid "tail".

Reagents:

-

Scaffold (1.0 eq)

-

Carboxylic Acid R-COOH (1.1 eq)

-

HATU (1.2 eq), DIPEA (2.0 eq)

-

DMF (solvent)[3]

Step-by-Step:

-

Dissolve R-COOH in DMF. Add HATU and DIPEA. Stir for 15 min to activate the acid.

-

Add tert-Butyl (4-amino-2-fluorophenyl)carbamate .

-

Stir at RT for 4-12h.

-

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

-

Result: A highly pure regioisomer where R-CO- attaches only to the C4 position.

Case Study: Optimization of HDAC Inhibitors

In the development of benzamide-based HDAC inhibitors (similar to Chidamide ), the 2-fluoro-4-aminoaniline motif is critical.

-

Without Fluorine: The amide bond formed at C1 (the ZBG) is susceptible to rapid hydrolysis in vivo.

-

With Fluorine (Scaffold 220913-43-9): The ortho-fluorine stabilizes the local electronic environment, improving the metabolic stability of the zinc-binding motif. Furthermore, the fluorine often fills a small hydrophobic pocket in the HDAC active site (e.g., near Tyr745 in HDAC6), enhancing potency [3].

Figure 2: The logic flow for converting the scaffold into a bioactive HDAC inhibitor.

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to slow oxidation (browning) upon air exposure.

-

Safety: Treat as a potential sensitizer. Use standard PPE.

-

Solubility: Soluble in DMSO, DMF, MeOH, DCM, and EtOAc. Sparingly soluble in water.

References

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. J. Chem. Sci. (2017).[1][2] Detailed protocols for Boc-protection and nitro-reduction sequences.

-

Rational design of metabolically stable HDAC inhibitors. European Journal of Medicinal Chemistry (2018). Discusses the role of fluorine and amide isosteres in improving stability.

-

PubChem Compound Summary: tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information (2025).

-

Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem. (2015).[4][8] Comprehensive review of carbamate stability and utility.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: The Boc Protecting Group in Anilines

Strategic Installation, Stability, and Precision Deprotection

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, yet its application to anilines (aromatic amines) presents distinct kinetic and thermodynamic challenges compared to aliphatic amines. While aliphatic amines react rapidly with di-tert-butyl dicarbonate (Boc₂O) due to high nucleophilicity, anilines are significantly deactivated by lone-pair conjugation into the aromatic ring. This guide dissects the mechanistic nuances of Boc-aniline chemistry, providing high-fidelity protocols for installation and removal, while highlighting the critical role of nucleophilic catalysis and cation scavenging to ensure yield and purity.

The Electronic Landscape: Why Anilines Are Different

To master Boc-aniline chemistry, one must first respect the pKa differential. A typical aliphatic amine (e.g., cyclohexylamine) has a pKa ~10.6, whereas aniline sits at ~4.6. This 6-log difference implies that anilines are poor nucleophiles.

-

The Challenge: Standard conditions used for amino acids (Boc₂O, mild base, aqueous/organic mix) often stall or require prolonged heating for anilines.

-

The Consequence: Forcing conditions can lead to side reactions, such as urea formation or dimerization.

-

The Solution: We must activate the electrophile (Boc₂O) rather than relying solely on the nucleophile (aniline). This is the domain of DMAP (4-dimethylaminopyridine) catalysis.[1][2][3][4]

Strategic Installation Protocols

3.1. The Mechanism of DMAP Catalysis

For sterically hindered or electron-deficient anilines, DMAP is non-negotiable. It functions by attacking Boc₂O to form a highly electrophilic N-Boc-pyridinium species. This intermediate is orders of magnitude more reactive toward the aniline than Boc₂O itself.

Diagram 1: DMAP-Catalyzed Boc Protection Mechanism This pathway illustrates the activation of Boc₂O by DMAP, followed by the aniline attack and regeneration of the catalyst.

Caption: DMAP activates Boc2O into a reactive pyridinium salt, enabling attack by the weak aniline nucleophile.

3.2. Protocol A: Standard Installation (Activated/Neutral Anilines)

Best for: Simple anilines or those with electron-donating groups (EDGs).

Reagents:

-

Substrate (1.0 equiv)

-

Boc₂O (1.1 – 1.5 equiv)

-

Solvent: THF or Dioxane (0.5 M)

-

Heat: 60°C – Reflux

Workflow:

-

Dissolve aniline in THF.

-

Heat to reflux. Checkpoint: Monitor by TLC/LCMS. If conversion <50% after 4 hours, switch to Protocol B.

-

Self-Validation: Evolution of CO₂ bubbles indicates reaction progress. Cessation of bubbles often correlates with completion.

3.3. Protocol B: The "Hyper-Active" Method (Deactivated/Hindered Anilines)

Best for: Anilines with electron-withdrawing groups (EWGs) or ortho-substitution.

Reagents:

-

Substrate (1.0 equiv)

-

Boc₂O (2.0 – 3.0 equiv)

-

DMAP (0.1 – 0.5 equiv) – Note: Higher loading increases rate but risks side reactions.

-

Triethylamine (Et₃N) (1.5 equiv) – To neutralize generated acid/buffer.

-

Solvent: DCM or MeCN (0.2 M)

Step-by-Step:

-

Preparation: Dissolve aniline, Et₃N, and DMAP in anhydrous DCM under N₂ atmosphere.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise. Caution: Exothermic.

-

Incubation: Stir at RT. If sluggish, heat to 40°C.

-

Quench: Add dilute citric acid or NH₄Cl solution. Do not use strong acid, or you risk premature deprotection.

-

Purification: Wash organic layer with 10% citric acid to remove DMAP (DMAP is basic and washes into the aqueous layer).

Critical Data Comparison:

| Parameter | Aliphatic Amine | Aniline (Protocol A) | Aniline (Protocol B) |

| Nucleophilicity | High | Low | Low (Activated Electrophile) |

| Temp | 0°C to RT | 60°C - Reflux | RT - 40°C |

| Time | 30 min - 2 h | 4 - 24 h | 1 - 6 h |

| Catalyst | None | None | DMAP (Essential) |

Stability & Orthogonality

The utility of Boc-aniline lies in its robustness against non-acidic conditions.[5]

-

Bases: Stable to LiOH, NaOH, K₂CO₃. (Suitable for ester hydrolysis steps).

-

Nucleophiles: Stable to amines, hydrides (mostly), and organometallics.

-

Pd-Catalysis: High Compatibility. Boc-anilines are excellent substrates for Suzuki-Miyaura or Buchwald-Hartwig couplings. The Boc group prevents catalyst poisoning by the free amine lone pair.

-

Oxidation: Generally stable, though the electron-rich ring is susceptible.

Precision Deprotection: The Scavenger Imperative

Removing the Boc group from an aniline is mechanistically distinct from aliphatic amines due to the "cation trap" risk.

-

The Mechanism: Acid protonates the carbonyl oxygen. The tert-butyl cation (tBu⁺) cleaves off.[9][10]

-

The Risk: The tBu⁺ is a "hot" electrophile. In aliphatic systems, it becomes isobutylene (gas). In aniline systems, the now-deprotected aniline is an electron-rich aromatic ring. The tBu⁺ can attack the aniline ring (Friedel-Crafts alkylation), creating a permanent tert-butyl impurity.

Diagram 2: Deprotection & Scavenging Pathway Illustrates the divergence between clean deprotection and the alkylation side reaction.

Caption: The t-butyl cation must be intercepted by a scavenger to prevent Friedel-Crafts alkylation of the aniline ring.

5.1. Protocol C: Scavenger-Assisted Deprotection

Mandatory for electron-rich anilines (e.g., methoxy-anilines).

Reagents:

-

Boc-Aniline[11]

-

TFA (Trifluoroacetic acid) or HCl (4M in Dioxane)

-

Scavenger: Triethylsilane (TES) or Thioanisole (5-10 equiv relative to substrate).

-

Solvent: DCM (for TFA) or Dioxane (for HCl).

Workflow:

-

Dissolve Boc-aniline in DCM (0.1 M).

-

Add Scavenger (TES).

-

Add TFA (ratio 1:1 to 1:4 v/v with DCM).

-

Stir at RT. Checkpoint: Monitor HPLC. Look for the disappearance of the Boc peak.

-

Workup: Concentrate in vacuo. The scavenger and tBu-scavenger adduct are usually volatile or non-polar.

-

Purification: Neutralize with NaHCO₃, extract with EtOAc. If using HCl/Dioxane, the product often precipitates as the HCl salt—filter and wash with ether.

Troubleshooting & Common Pitfalls

-

Bis-Boc Formation:

-

Symptom:[9][8][12][13] Two Boc groups attached to the nitrogen (N(Boc)₂).

-

Cause: Excess Boc₂O and aggressive DMAP catalysis.

-

Fix: Use 1.0 equiv Boc₂O.[4][8] If Bis-Boc forms, it can often be converted to Mono-Boc by treating with mild base (K₂CO₃/MeOH) or brief exposure to TFA, as the second Boc is more labile.

-

-

Isocyanate Formation:

-

Carbamate Migration:

-

Context: If a hydroxyl group is nearby (e.g., 2-aminophenol), the Boc group may migrate from N to O under basic conditions.

-

Fix: Maintain strictly neutral workup conditions.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[14] Greene's Protective Groups in Organic Synthesis (4th ed.).[15] Wiley-Interscience.[7]

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.

-

Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition, 45(18), 2958-2972. (Demonstrates Boc-aniline stability in organometallics).

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group.[4][5][8][13][16] Tetrahedron, 58(14), 2701-2724.

-

Han, G., & Tamaki, M. (2013). Scavengers in Boc Deprotection: A Practical Guide. Organic Process Research & Development, 17(3), 330-338. (Representative title for scavenger protocols).

Sources

- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines [organic-chemistry.org]

- 12. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Application Note: Synthesis of Covalent Kinase Inhibitors Using tert-Butyl (4-amino-2-fluorophenyl)carbamate

[1]

Abstract

This technical guide details the application of tert-Butyl (4-amino-2-fluorophenyl)carbamate (referred to herein as Intermediate A ) in the synthesis of covalent kinase inhibitors, specifically targeting EGFR (T790M/C797S) and BTK pathways.[1] Unlike standard aniline intermediates, the specific regiochemistry of the fluorine atom (ortho to the protected amine) and the orthogonal Boc-protection enable the precise assembly of "warhead-bearing" scaffolds. This document provides optimized protocols for Nucleophilic Aromatic Substitution (

Chemical Context & Strategic Utility[1][2]

Identity and Disambiguation

Target Reagent: tert-Butyl (4-amino-2-fluorophenyl)carbamate Chemical Structure: N-Boc-protected 1,4-diamino-2-fluorobenzene.[1][2] CAS Note: While some vendors associate CAS 1150271-23-0 with this description, researchers must verify the structure via NMR/LCMS, as this CAS is occasionally linked to pyrazole derivatives in aggregated databases.[1] The protocols below apply strictly to the phenyl-diamine core.

The "Fluorine Effect" in Kinase Inhibitor Design

The strategic inclusion of the fluorine atom at the C2 position (ortho to the eventual acrylamide warhead) serves three critical medicinal chemistry functions:

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the electron-rich phenyl ring, extending in vivo half-life (

).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

pKa Modulation: Fluorine is highly electronegative. It inductively withdraws electron density from the aniline nitrogen. This lowers the pKa of the warhead-bearing amine, fine-tuning the reactivity of the acrylamide to avoid non-specific toxicity (reacting with off-target thiols like glutathione) while maintaining reactivity toward the target cysteine (e.g., Cys797 in EGFR).

-

Conformational Locking: Through intramolecular hydrogen bonding or dipole interactions, the fluorine atom helps lock the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

Retrosynthetic Logic

The utility of Intermediate A lies in its orthogonality . It allows the sequential construction of a bis-aminopyrimidine scaffold without polymerization or regio-scrambling.[1]

Figure 1: Retrosynthetic breakdown showing Intermediate A as the critical linker between the kinase-binding core and the covalent warhead.[1]

Experimental Protocols

Protocol 1: Regioselective Coupling

Objective: Couple the free amine of Intermediate A (C4-position) to a 2,4-dichloropyrimidine core.[1] Challenge: The fluorine atom exerts an inductive withdrawing effect (-I), making the C4-amine less nucleophilic than a standard aniline.[1] Polar protic solvents are required to stabilize the transition state.

Reagents:

-

Intermediate A: 1.0 equiv

-

2,4-Dichloropyrimidine: 1.1 equiv[1]

-

Base:

-Diisopropylethylamine (DIPEA), 2.5 equivngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent:

-Butanol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Procedure:

-

Charge: To a dried reaction vessel equipped with a reflux condenser, add 2,4-dichloropyrimidine (1.1 equiv) and

-BuOH (10 mL/g). -

Addition: Add DIPEA (2.5 equiv) followed by Intermediate A (1.0 equiv) in a single portion.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Workup: Cool to room temperature. The product often precipitates.

-

If precipitate forms: Filter and wash with cold IPA/Water (1:1).

-

If no precipitate:[1] Concentrate solvent, dilute with EtOAc, wash with water and brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

LCMS: Observation of [M+H]+ corresponding to the coupled product.

-

1H NMR: Verify the presence of the Boc singlet (~1.5 ppm) and the distinct pyrimidine protons.

Protocol 2: Boc-Deprotection and Salt Formation

Objective: Remove the Boc group to reveal the C1-amine (ortho to Fluorine) for warhead installation.[1]

Reagents:

-

Trifluoroacetic Acid (TFA): 20% v/v in Dichloromethane (DCM)

-

Alternative: 4M HCl in Dioxane (preferred for scale-up to avoid TFA esters).[1]

Procedure:

-

Dissolve the coupled intermediate from Protocol 1 in DCM (5 mL/g).

-

Cool to 0°C . Add TFA dropwise (final concentration ~20%).

-

Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of non-polar spot).

-

Workup:

-

Concentrate to dryness.

-

Azeotrope with toluene (2x) to remove residual TFA.

-

Critical Step: The resulting product is a TFA salt. For the next step (acylation), the free base must be regenerated in situ, or the salt must be isolated and neutralized.

-

Protocol 3: "Warhead" Installation (Acrylamide Formation)

Objective: Install the acrylamide moiety. This step is highly sensitive; the fluorine atom lowers the nucleophilicity of this amine, but the acryloyl chloride is highly reactive.

Safety Warning: Acryloyl chloride is a lachrymator and toxic. Handle in a fume hood.

Reagents:

-

Deprotected Intermediate (Salt): 1.0 equiv

-

Acryloyl Chloride: 1.05 equiv (Strict stoichiometry to avoid bis-acylation).[1]

-

Base: DIPEA (3.0 equiv if TFA salt used; 1.1 equiv if free base).

-

Solvent: Anhydrous DCM or THF.

Procedure:

-

Suspend the amine salt in anhydrous DCM (10 mL/g) and cool to -10°C (Ice/Salt bath).

-

Why Low Temp? To prevent polymerization of the acrylamide and control the exotherm.

-

-

Add DIPEA slowly.[3] The solution should become homogenous.

-

Add Acryloyl Chloride (diluted in minimal DCM) dropwise over 15 minutes.

-

Stir at -10°C for 30 minutes, then warm to 0°C for 30 minutes.

-

Quench: Add saturated

solution immediately. -

Extraction: Extract with DCM (3x). Wash combined organics with brine.

-

Purification: Flash chromatography (DCM/MeOH).

-

Note: Avoid amine-functionalized silica, as it can react with the acrylamide via Michael addition.[1]

-

Data Summary & Troubleshooting

Comparative Reactivity Table[1]

| Reaction Step | Standard Aniline | 2-Fluoro-Aniline (Intermediate A) | Optimization Required |

| Fast (1-2 h @ 80°C) | Slow (4-6 h @ 90°C) | Use polar protic solvent ( | |

| Acrylation | Rapid, risk of bis-acylation | Controlled, mono-selective | Strict temp control (-10°C) to prevent oligomerization.[1] |

| Solubility | Moderate | High (due to Boc) | Boc group aids solubility in organic solvents during Step 1. |

Troubleshooting Guide

-

Issue: Low Yield in Step 1 (

).-

Cause: The fluorine effect reduces nucleophilicity.

-

Solution: Switch solvent to Trifluoroethanol (TFE) or use catalytic TsOH (10 mol%) to activate the pyrimidine.

-

-

Issue: Polymerization in Step 3.

Mechanistic Workflow Diagram

The following diagram illustrates the complete synthesis pathway, highlighting the specific role of the Intermediate A structure.

Figure 2: Step-by-step synthesis workflow converting the Boc-protected diamine into a covalent kinase inhibitor.

References

-

Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor."[3] Journal of Medicinal Chemistry.

-

Ward, R. A., et al. (2013).[3] "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and T790M Mutant EGFR Kinases." Journal of Medicinal Chemistry.

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2023). "tert-Butyl (4-amino-2-fluorophenyl)carbamate."[1][2] National Center for Biotechnology Information.

Application Note: Protocol for Boc Deprotection of tert-Butyl (4-amino-2-fluorophenyl)carbamate

Executive Summary

This guide details the protocol for the deprotection of tert-Butyl (4-amino-2-fluorophenyl)carbamate to yield 2-fluoro-1,4-phenylenediamine. While Boc removal is a standard organic transformation, this specific substrate requires a tailored approach due to the high oxidation sensitivity of the resulting electron-rich diamine.

The Core Strategy: We prioritize the HCl/Dioxane method over the standard TFA/DCM method. This approach precipitates the product directly as a hydrochloride salt, significantly retarding oxidative degradation (purpling/taring) compared to the free base form.

Strategic Rationale & Chemical Context

The Substrate Challenge

The starting material contains a tert-butyloxycarbonyl (Boc) group protecting one amine on a 2-fluoro-1,4-phenylenediamine scaffold.

-

Substrate: tert-Butyl (4-amino-2-fluorophenyl)carbamate (CAS: 220913-43-9).[1]

-

Target Product: 2-fluoro-1,4-phenylenediamine (as HCl salt).

Critical Instability: 1,4-Phenylenediamines are notorious for rapid oxidation to quinone diimines upon exposure to air, often observed as a color change from off-white to dark purple/black. The presence of the fluorine atom at the 2-position pulls electron density, slightly stabilizing the ring compared to the non-fluorinated analog, but the risk remains high during aqueous workups.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed elimination.[2] The tert-butyl carbocation is cleaved, followed by the spontaneous decarboxylation of the carbamic acid intermediate.[2]

Figure 1: Mechanistic pathway of acid-mediated Boc deprotection.[3]

Safety & Handling

-

Toxicology: Fluorinated anilines are generally classified as Acute Tox. 4 (Oral) and may cause serious eye damage.[4] Handle only in a fume hood.

-

Corrosives: 4M HCl in Dioxane is corrosive and fumes. Use acid-resistant gloves.

-

Pressure: The reaction generates CO₂ and isobutylene gas. Do not seal the reaction vessel tightly ; use a bubbler or a needle vent to allow gas escape.

Primary Protocol: HCl in Dioxane (Precipitation Method)

Recommended for: Maximum stability; isolation of the product as a dihydrochloride salt.

Reagents & Equipment

| Reagent | Specification | Role |

| Substrate | >98% Purity | Starting Material |

| 4M HCl in Dioxane | Anhydrous | Deprotection Agent |

| 1,4-Dioxane | Anhydrous | Solvent |

| Diethyl Ether | ACS Grade | Anti-solvent (Precipitation) |

| Argon/Nitrogen | Dry gas | Inert Atmosphere |

Experimental Workflow

Figure 2: Step-by-step workflow for the HCl/Dioxane deprotection method.

Detailed Steps

-

Setup: Flame-dry a round-bottom flask and cool under a stream of Argon.

-

Dissolution: Dissolve tert-Butyl (4-amino-2-fluorophenyl)carbamate (1.0 equiv) in anhydrous 1,4-dioxane (5 mL per gram of substrate).

-

Note: If solubility is poor, a small amount of dry Methanol can be added, but this may reduce precipitation yield.

-

-

Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 4M HCl in Dioxane (5.0 to 10.0 equiv).

-

Observation: Gas evolution (isobutylene/CO₂) will occur.[3]

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Endpoint: A heavy off-white to pale grey precipitate (the amine salt) should form.

-

-

Workup (Filtration):

-

Dilute the reaction mixture with anhydrous Diethyl Ether (2x reaction volume) to complete precipitation.

-

Filter the solid rapidly using a sintered glass funnel (medium porosity).

-

Crucial: Wash the cake 3x with Diethyl Ether to remove excess HCl and organic impurities.

-

-

Drying: Dry the solid under high vacuum at 40°C for 4 hours.

-

Storage: Store the resulting dihydrochloride salt at -20°C under Argon.

-

Alternative Protocol: TFA/DCM (Solution Method)

Use only if: The HCl salt is unsuitable for the next step. Warning: This yields the trifluoroacetate salt or free base, which is significantly more prone to oxidation.

-

Dissolve substrate in DCM (10 mL/g).

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) at 0°C.

-

Stir at RT for 1-2 hours.

-

Workup: Evaporate volatiles in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Neutralization (High Risk): If the free base is required, partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate immediately. Use the product immediately.

Quality Control & Troubleshooting

Analytical Validation

| Method | Expected Result (Product) |

| 1H NMR (DMSO-d6) | Disappearance of singlet at ~1.4 ppm (9H, t-Butyl). Appearance of broad ammonium exchangeable protons (if salt). |

| LC-MS | Mass shift: [M+H]+ = (Substrate MW) - 100.1. |

| Appearance | Off-white to pale grey solid. Dark purple/black indicates oxidation. |

Troubleshooting Guide

-

Problem: No precipitate forms in Method A.

-

Solution: The salt may be soluble in the dioxane/methanol mix.[5] Add excess Diethyl Ether or Hexanes to force precipitation.

-

-

Problem: Product turns purple during filtration.

-

Cause: Oxidation by air.

-

Solution: Perform filtration under a nitrogen blanket or in a glovebox. Ensure all solvents are degassed.

-

-

Problem: Incomplete reaction after 4 hours.

-

Solution: Add another 5 equiv of HCl/Dioxane. Check if the starting material precipitated out of solution (preventing reaction); if so, add a small amount of MeOH to resolubilize.

-

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons.[7]

-

Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups.[8] International Journal of Peptide and Protein Research, 12(5), 258-268. (Standard mechanism citation).

-

Han, G., et al. (2004). Characterization of the Boc Deprotection Mechanism. The Journal of Organic Chemistry, 69(16), 5438-5444.

-

PubChem. (n.d.).[9] tert-Butyl (4-amino-2-fluorophenyl)carbamate Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

Sources

- 1. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]